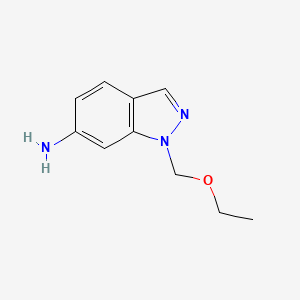

1-(Ethoxymethyl)-1H-indazol-6-amine

Description

Medicinal Chemistry Prominence of Indazole Derivatives

The indazole nucleus is a cornerstone in the development of a wide array of pharmacologically active agents. benthamdirect.comdntb.gov.uanih.gov Its derivatives are endowed with a broad spectrum of biological properties, leading to their investigation and use in treating a multitude of conditions. nih.govmdpi.com Research has shown that compounds containing the indazole moiety exhibit activities including anti-inflammatory, antibacterial, antifungal, anti-HIV, and notably, anticancer effects. mdpi.com

The structural diversity of the indazole ring system, with its two nitrogen atoms capable of tautomerization and substitution, allows for extensive chemical modification to optimize therapeutic properties. rsc.org This has led to the development of several FDA-approved drugs containing the indazole scaffold, which are primarily used as kinase inhibitors in oncology. rsc.org The ability of the indazole structure to act as a bioisostere for other important biological motifs, such as the indole (B1671886) ring in tryptophan, further enhances its utility in drug design. rsc.org The ongoing exploration of indazole derivatives continues to yield new candidates for clinical trials, cementing the scaffold's importance in modern drug discovery. mdpi.com

Rationale for Investigating 1-(Ethoxymethyl)-1H-indazol-6-amine as a Novel Indazole Derivative

While extensive research exists for the indazole scaffold broadly, the specific compound this compound is not widely documented in current scientific literature. However, the rationale for its investigation can be inferred from established principles of medicinal chemistry and the known significance of its constituent parts. The core, 6-amino-1H-indazole, is a well-established pharmacophore, particularly in the development of anticancer agents. benthamdirect.com The amino group at the 6-position provides a crucial point for interaction with biological targets and a handle for further chemical modification.

The investigation into novel derivatives often involves the strategic modification of a known active scaffold to enhance its properties. The introduction of an ethoxymethyl group at the N1 position of the indazole ring represents such a strategy. N1-alkylation is a common method for modifying indazoles to explore how changes in steric and electronic properties affect biological activity. nih.gov The ethoxymethyl group, in particular, could influence several key parameters:

Solubility: The ether and alkyl components may alter the compound's solubility, which is a critical factor for drug absorption and distribution.

Metabolic Stability: The group could protect the N1 position from metabolic enzymes, potentially increasing the compound's half-life in the body.

Target Binding: The size and flexibility of the ethoxymethyl substituent can influence how the molecule fits into the binding pocket of a target protein, potentially leading to altered potency or selectivity.

Therefore, synthesizing and studying this compound is a logical step in the exploration of the chemical space around the 6-amino-1H-indazole core. It serves as a building block for creating a new series of compounds whose efficacy can be compared against existing derivatives, contributing to a deeper understanding of the structure-activity relationships (SAR) of this important class of molecules.

Current State of Research on Substituted 1H-Indazoles with Amine Functionality

The research landscape for substituted 1H-indazoles bearing an amine group is rich and primarily focused on oncology. The amino group, particularly at the 3- or 6-position, is a key feature in many indazole-based compounds designed as anticancer agents. benthamdirect.commdpi.comnih.gov These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like kinases and indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune system suppression. nih.govrsc.org

Recent studies have designed and synthesized series of 6-substituted aminoindazole derivatives and evaluated their anti-proliferative activities against various human cancer cell lines. benthamdirect.comrsc.org For example, a study focusing on 6-substituted amino-1H-indazole derivatives identified compounds with potent growth inhibitory activity. benthamdirect.com Another research effort designed novel 1,3-dimethyl-6-amino-1H-indazole derivatives as potential IDO1 inhibitors, with some compounds showing remarkable suppression of IDO1 expression. nih.gov These findings underscore the potential of the 6-aminoindazole scaffold as a template for developing new cancer therapies.

Table 1: Examples of Biologically Active Substituted 1H-Indazoles with Amine Functionality

| Compound Name | Substitution | Biological Activity / Target | Key Findings |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | 6-amino substituted with 4-fluorobenzyl | Anticancer | Potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 14.3 ± 4.4 μM. benthamdirect.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 1,3-dimethyl, 6-amino substituted with 4-fluorobenzyl | Anticancer / IDO1 Inhibition | Exhibited potent anti-proliferative activity (IC50 of 0.4 ± 0.3 μM in HCT116) and suppressed IDO1 protein expression. rsc.org |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 1,3-dimethyl, 6-amino substituted with 4-bromobenzyl | Anticancer / IDO1 Inhibition | Remarkably suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells. nih.gov |

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H13N3O |

|---|---|

Poids moléculaire |

191.23 g/mol |

Nom IUPAC |

1-(ethoxymethyl)indazol-6-amine |

InChI |

InChI=1S/C10H13N3O/c1-2-14-7-13-10-5-9(11)4-3-8(10)6-12-13/h3-6H,2,7,11H2,1H3 |

Clé InChI |

PTUSFDOCDPNOQR-UHFFFAOYSA-N |

SMILES canonique |

CCOCN1C2=C(C=CC(=C2)N)C=N1 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1 Ethoxymethyl 1h Indazol 6 Amine

Strategic Retrosynthetic Analysis of the 1-(Ethoxymethyl)-1H-indazol-6-amine Scaffold

A strategic retrosynthetic analysis of this compound suggests a convergent synthetic plan. The primary disconnection severs the N-1—C(ethoxymethyl) bond, leading to the key intermediate, 6-amino-1H-indazole, and an ethoxymethylating agent such as chloromethyl ethyl ether. This approach is predicated on the well-established principles of N-alkylation of heterocyclic systems.

Further deconstruction of 6-amino-1H-indazole points to a precursor, 6-nitro-1H-indazole. The transformation of a nitro group to an amine is a fundamental and high-yielding reaction in organic synthesis, typically achieved through catalytic hydrogenation. The synthesis of the 6-nitro-1H-indazole core can be envisioned through several classical and modern cyclization strategies, which form the basis of the subsequent sections. This retrosynthetic blueprint allows for a modular and flexible approach to the target molecule, enabling the optimization of each synthetic step independently.

Formation of the Indazole Core: Contemporary Approaches

The construction of the indazole nucleus is a well-explored area of heterocyclic chemistry, with a multitude of methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization and Annulation Reactions to Construct the Benzopyrazole System

Cyclization and annulation reactions are foundational to the synthesis of the indazole ring system. A common strategy involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the cyclization of o-toluidine derivatives through diazotization is a classic route. In the context of 6-nitro-1H-indazole, a plausible precursor would be 2-methyl-5-nitroaniline. Diazotization of this aniline followed by intramolecular cyclization would yield the desired indazole core. Another powerful approach is the reductive cyclization of o-nitrobenzylidene amines, which can be achieved under various conditions, including the use of reducing agents like tri-n-butylphosphine.

Furthermore, [3+2] cycloaddition reactions of arynes with diazo compounds offer a direct route to the indazole skeleton. The reaction of a benzyne generated from a suitably substituted precursor with a diazo compound can lead to the formation of the indazole ring in a single step.

| Cyclization Strategy | Precursor Example | Key Transformation |

| Diazotization of o-toluidine | 2-Methyl-5-nitroaniline | Diazotization followed by intramolecular cyclization |

| Reductive Cyclization | o-Nitrobenzylidene amine derivative | Intramolecular reductive N-N bond formation |

| [3+2] Cycloaddition | Substituted aryne and diazo compound | Cycloaddition reaction |

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Palladium- and copper-catalyzed reactions are particularly prominent in C-N bond formation, a key step in many indazole syntheses. For example, the intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines, catalyzed by palladium complexes, provides a versatile route to 1-aryl-1H-indazoles.

Rhodium(III)-catalyzed C–H activation and functionalization have also emerged as a powerful tool for indazole synthesis. These methods often involve the reaction of azobenzenes with various coupling partners, leading to the formation of N-aryl-2H-indazoles. While this yields the 2H-regioisomer, it highlights the potential of C-H activation strategies in constructing the indazole core. Copper-catalyzed intramolecular C-N bond formation from o-haloaryl N-sulfonylhydrazones is another efficient method for accessing the indazole scaffold.

| Metal Catalyst | Reaction Type | Starting Material Example |

| Palladium | Intramolecular C-N Coupling | N-Aryl-N'-(o-bromobenzyl)hydrazine |

| Copper | Intramolecular C-N Coupling | o-Haloaryl N-sulfonylhydrazone |

| Rhodium | C-H Activation/Annulation | Azobenzene and coupling partner |

Metal-Free Cascade Strategies for Indazole Scaffolds

In recent years, there has been a growing interest in the development of metal-free synthetic methods, driven by the desire for more sustainable and cost-effective processes. Metal-free cascade reactions for indazole synthesis often rely on the inherent reactivity of carefully designed substrates to trigger a sequence of bond-forming events.

One such strategy involves the reaction of 2-aminophenones with hydroxylamine derivatives in a one-pot process to afford indazoles in good yields. These reactions are typically operationally simple and tolerant of a wide range of functional groups. Another approach is the synthesis of indazoles from 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization, which can selectively produce different indazole tautomers.

Diazotization Reactions in Indazole Synthesis

Diazotization reactions are a cornerstone of indazole synthesis, particularly for the formation of the pyrazole ring fused to the benzene nucleus. The classical approach involves the diazotization of an o-alkyl aniline, such as 2-methyl-5-nitroaniline, to generate a diazonium salt. This intermediate then undergoes intramolecular cyclization to form the indazole ring. This method is robust and has been used for the synthesis of a variety of substituted indazoles.

A related strategy involves the diazotization of anthranilic acids, followed by reductive cyclization to yield the indazole core. The versatility of diazonium salt chemistry allows for the introduction of various substituents onto the benzene ring prior to cyclization, providing access to a wide range of functionalized indazoles.

| Starting Material | Reagents | Key Intermediate |

| o-Alkyl aniline | NaNO₂, Acid | Diazonium salt |

| Anthranilic acid | NaNO₂, Acid | Diazonium salt |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of heterocyclic compounds. In the context of indazole synthesis, C-H functionalization can be employed to construct the indazole ring itself or to modify a pre-existing indazole core.

Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has been reported for the synthesis of diverse heterocyclic systems. While this example focuses on the functionalization of a pre-formed indazole, it underscores the potential of C-H activation in this field. Rhodium-catalyzed C-H activation of azobenzenes followed by cyclative capture is a more direct method for constructing the indazole ring system. These advanced methods offer novel and efficient pathways to functionalized indazoles, often with high regioselectivity.

Regioselective Functionalization at N1 and C6 Positions

Achieving the desired substitution pattern on the indazole core is critical. The methodologies below detail the regioselective functionalization at the N1 nitrogen atom and the C6 carbon atom.

The N-alkylation of indazoles can result in a mixture of N1 and N2 substituted isomers, making regioselectivity a significant challenge. nih.govd-nb.info For the synthesis of this compound, the starting material is typically 6-nitro-1H-indazole. The introduction of the ethoxymethyl group must be directed specifically to the N1 position.

Research has shown that the choice of base and solvent system is crucial for controlling the regiochemical outcome of the alkylation. d-nb.info Generally, N1-substituted indazoles are the thermodynamically more stable isomers, while N2-substituted indazoles are often kinetically favored. connectjournals.com To achieve high N1 selectivity, conditions that allow for thermodynamic equilibration are preferred. d-nb.info

A highly effective and regioselective protocol for N1-alkylation involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govd-nb.info In this process, the sodium hydride deprotonates the indazole, forming an indazolide anion. This anion then reacts with an ethoxymethylating agent, such as chloromethyl ethyl ether (CH₃CH₂OCH₂Cl), via a nucleophilic substitution reaction. The combination of NaH in THF has proven to be a promising system for achieving high N1 selectivity. nih.govd-nb.info The coordination of the sodium cation with the N2 nitrogen and an oxygen atom from a substituent can further stabilize the transition state leading to the N1 product. nih.gov

| Parameter | Condition | Outcome on N1-Selectivity | Rationale |

| Base | Sodium Hydride (NaH) | High | Strong, non-nucleophilic base favors formation of the thermodynamically stable N1 product. nih.govd-nb.info |

| Cesium Carbonate (Cs₂CO₃) | Moderate to Low | Weaker base, often leads to mixtures of N1 and N2 isomers. nih.gov | |

| Solvent | Tetrahydrofuran (THF) | High | Polar aprotic solvent that effectively solvates the cation, promoting N1-alkylation. nih.govd-nb.info |

| Dimethylformamide (DMF) | Moderate | Can favor thermodynamic equilibration but may lead to mixtures depending on other conditions. d-nb.info | |

| Acetonitrile (MeCN) | Low | Often results in poor regioselectivity, yielding significant amounts of the N2 isomer. nih.gov | |

| Alkylating Agent | Ethoxymethyl chloride | Effective | Standard primary alkyl halide-type reagent for this transformation. |

This table summarizes the general effects of reaction conditions on the N1-regioselectivity of indazole alkylation based on established principles.

Following the successful N1-alkylation, the intermediate 1-(ethoxymethyl)-6-nitro-1H-indazole is converted to the final product by reducing the nitro group at the C6 position to an amine. The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, with several reliable methods available. google.com

A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in a solvent such as ethanol or ethyl acetate. commonorganicchemistry.comresearchgate.net This method is valued for its chemoselectivity, as it can reduce a nitro group without affecting other potentially reducible functional groups on the molecule. commonorganicchemistry.com The reaction typically proceeds by heating the substrate with an excess of SnCl₂ dihydrate in the chosen solvent until the starting material is consumed. researchgate.net

Alternative reduction methods include catalytic hydrogenation. This technique employs hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.com Catalytic hydrogenation is often considered a greener alternative to stoichiometric metal reductants as it typically produces water as the only byproduct. acsgcipr.org Other reagents like iron (Fe) powder in acidic conditions can also be used for this transformation. google.comcommonorganicchemistry.com

Optimization of Reaction Conditions and Process Development

To make the synthesis of this compound viable for larger-scale production, optimization of reaction conditions and adherence to process development principles are essential.

Applying the principles of green chemistry can significantly reduce the environmental impact of the synthesis, improve safety, and often lower costs. acsgcipr.org

For the N-alkylation step , green considerations include:

Solvent Choice : While THF is effective, exploring greener solvents with lower toxicity and environmental persistence is an area for optimization. Propylene carbonate has been investigated as an eco-friendly solvent and reagent for N-alkylation of heterocycles. mdpi.comnih.govdntb.gov.ua

Waste Reduction : The use of a strong base like NaH generates hydrogen gas and sodium salts as byproducts. Catalytic methods for N-alkylation, where applicable, could reduce stoichiometric waste. mdpi.com

For the nitro reduction step , the choice of reducing agent is paramount from a green chemistry perspective:

Atom Economy : Catalytic hydrogenation (H₂/Pd-C) offers superior atom economy compared to methods using stoichiometric reagents like SnCl₂ or Fe, which generate large amounts of metallic waste. acsgcipr.org

Safer Reagents : Replacing heavy metal reductants with catalytic systems or transfer hydrogenation methods (e.g., using sodium hypophosphite or formic acid as a hydrogen source) minimizes the use of toxic and hazardous materials. acsgcipr.orgrsc.orgorganic-chemistry.org Water can also be used as a green solvent for some nitro reduction reactions. researchgate.net

Energy Efficiency : Optimizing reactions to proceed at lower temperatures and pressures, for instance by using highly active catalysts, reduces energy consumption. rsc.org

Maximizing the yield and ensuring the high purity of the final product are the primary goals of process development.

In the N-alkylation step , purity is directly linked to regioselectivity. The formation of the undesired N2-isomer complicates purification and lowers the yield of the target N1-isomer. Therefore, optimizing conditions (base, solvent, temperature) to maximize the N1:N2 ratio is critical. Careful monitoring of the reaction and a controlled work-up are necessary to isolate the 1-(ethoxymethyl)-6-nitro-1H-indazole intermediate in high purity.

In the nitro reduction step , the focus is on achieving complete conversion while minimizing the formation of byproducts, such as partially reduced intermediates (nitroso, hydroxylamine).

Reaction Monitoring : Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction's progress and ensure the complete disappearance of the nitro-intermediate.

Catalyst Selection and Loading : In catalytic hydrogenation, the choice of catalyst and its loading can impact reaction rate and selectivity. Optimizing these parameters can lead to cleaner reactions and higher yields.

Purification : The final product, this compound, is typically purified by column chromatography or recrystallization to remove any residual impurities and achieve the desired analytical purity.

| Method | Reagent/Catalyst | Typical Solvent | Advantages | Disadvantages |

| Metal Reduction | Tin(II) Chloride (SnCl₂) | Ethanol / Ethyl Acetate | High chemoselectivity; reliable and well-established. commonorganicchemistry.comresearchgate.net | Poor atom economy; generates significant metallic waste. acsgcipr.org |

| Catalytic Hydrogenation | H₂ / Pd-C | Methanol / Ethanol | Excellent atom economy; clean reaction with water as the main byproduct. commonorganicchemistry.comacsgcipr.org | Requires specialized high-pressure equipment; potential for catalyst deactivation. |

| Transfer Hydrogenation | Sodium Hypophosphite / Pd-C | H₂O / 2-MeTHF | Avoids the use of high-pressure hydrogen gas; can be performed in standard lab equipment. rsc.org | May require careful pH control and optimization. |

| Metal Reduction | Iron (Fe) | Acetic Acid / H₂O | Inexpensive and effective reagent. commonorganicchemistry.com | Can be slow; produces iron sludge waste that can complicate work-up. rsc.org |

This table compares common methods for the reduction of the C6-nitro group, highlighting key factors for process optimization.

Computational Investigations and Molecular Modeling of 1 Ethoxymethyl 1h Indazol 6 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the intrinsic properties of a molecule. For 1-(ethoxymethyl)-1H-indazol-6-amine, these calculations can predict its geometry, stability, and electronic characteristics, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. For indazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry. rsc.orgresearchgate.netrsc.orgresearchgate.net

Table 1: Representative Geometric Parameters for a Related Indazole Derivative (1,3-Dimethyl-1H-indazol-6-amine)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1–N2 | 1.380 (2) |

| N2–C8 | 1.362 (2) |

| N1–C2 | 1.329 (3) |

| C3–C8 | 1.404 (3) |

| C3–C4 | 1.407 (3) |

| C4–C5 | 1.367 (3) |

| C5–C6 | 1.401 (3) |

| Data sourced from a crystallographic study on a similar indazole structure. nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability.

In studies of various indazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the indazole ring and the amino substituent, while the LUMO is typically distributed over the fused ring system. rsc.orgresearchgate.netresearchgate.net For this compound, the presence of the amino group at the 6-position is expected to significantly influence the HOMO energy level, making this region a likely site for electrophilic attack. The ethoxymethyl group, being electron-donating, would also contribute to the electron density of the indazole system. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on related 3-carboxamide indazoles have shown varying energy gaps depending on the substituents. rsc.orgresearchgate.netresearchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Analogous Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole Derivative 8a | - | - | High |

| Indazole Derivative 8c | - | - | High |

| Indazole Derivative 8s | - | - | High |

| Qualitative data from a DFT study on 3-carboxamide indazoles, where specific energy values were not provided but relative energy gaps were discussed. rsc.orgresearchgate.netresearchgate.net |

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations: μ = (EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 ω = μ2 / (2η)

For indazole derivatives, these descriptors help in understanding their reactivity in various chemical reactions and their potential to interact with biological macromolecules. A higher chemical potential suggests a better electron-donating capacity, while a lower chemical hardness indicates higher reactivity. The electrophilicity index is useful for predicting the nature of interactions with biological receptors.

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes with Potential Biological Targets

Indazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes like kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govresearchgate.netresearchgate.netrsc.orgnih.govscispace.comelsevierpure.com Molecular docking studies on related 6-substituted aminoindazoles have identified potential binding modes within the active sites of these enzymes. rsc.orgnih.govscispace.comelsevierpure.com

For this compound, docking simulations would involve placing the molecule into the binding pocket of a target protein and evaluating the most stable binding poses. For instance, in the context of cancer therapy, kinases are significant targets. Docking studies of indazole derivatives with protein kinases often reveal that the indazole core forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov The amino group at the 6-position can act as a hydrogen bond donor or acceptor, while the ethoxymethyl group at the N1 position will occupy a specific region of the binding pocket, influencing selectivity and potency. Docking studies on N-substituted indazole-3-carboxamides have shown their potential as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. rsc.org Similarly, certain indazole derivatives have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2). rsc.org

Table 3: Potential Biological Targets for Indazole Derivatives Based on Docking Studies of Analogous Compounds

| Biological Target | Therapeutic Area | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer | rsc.orgnih.govscispace.comelsevierpure.com |

| Protein Kinases (e.g., VEGFR, EGFR, c-Kit, PDGFRβ, FLT3) | Cancer | nih.govnih.govresearchgate.net |

| Poly(ADP-ribose)polymerase-1 (PARP-1) | Cancer, Diabetes | rsc.org |

| Cyclooxygenase-2 (COX-2) | Inflammation | rsc.org |

| Trypanothione Reductase | Leishmaniasis | tandfonline.com |

Evaluation of Ligand-Target Intermolecular Forces

The stability of a ligand-receptor complex is determined by the sum of intermolecular forces. Molecular docking simulations can provide detailed information about these interactions.

Hydrogen Bonding : This is a crucial interaction for the binding of many drugs. The amino group and the nitrogen atoms of the indazole ring in this compound are potential hydrogen bond donors and acceptors. The oxygen atom of the ethoxymethyl group can also participate in hydrogen bonding.

Hydrophobic Interactions : The benzene (B151609) part of the indazole ring is hydrophobic and can form favorable interactions with nonpolar residues in the binding pocket of a protein. The ethyl part of the ethoxymethyl group will also contribute to these interactions.

π-Stacking Interactions : The aromatic indazole ring can engage in π-π stacking or T-shaped π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

In docking studies of 6-substituted aminoindazoles with IDO1, specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site were identified as being critical for binding. nih.gov Similarly, for indazole derivatives targeting kinases, hydrogen bonds to the hinge region are a common and critical feature for potent inhibition. nih.gov The specific orientation and interactions of the ethoxymethyl substituent would be a key determinant of the binding affinity and selectivity of this compound for its potential biological targets.

Virtual Screening Methodologies for Related Derivatives

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ugm.ac.idnih.gov For derivatives related to this compound, both ligand-based and structure-based virtual screening approaches are employed.

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active molecules to identify others with similar properties. nih.govresearchgate.net Pharmacophore modeling is a key LBVS technique where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity is generated. ugm.ac.idresearchgate.net For instance, a pharmacophore model for indazole-based inhibitors might include features like a hydrogen bond acceptor, a hydrophobic group, and aromatic interactions. ugm.ac.idresearchgate.net This model can then be used as a filter to screen large compound databases for molecules that match the pharmacophoric features, thus prioritizing them for further investigation.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This approach involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and orientation. biotech-asia.org For indazole derivatives, molecular docking studies have been instrumental in identifying potential interactions with the amino acid residues within the active site of target proteins, such as kinases. biotech-asia.orglongdom.org

High-throughput screening techniques and computational modeling can help in identifying potential biological targets and optimizing the structure of compounds for enhanced activity and safety. ontosight.ai

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational changes and stability of ligand-receptor complexes. worldscientific.commdpi.com

Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics

MD simulations are crucial for assessing the stability of a ligand bound to its receptor. worldscientific.comnih.gov By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory provides insights into the stability of the complex. researchgate.net A stable complex will typically show a low and converging RMSD value.

Furthermore, MD simulations reveal the conformational dynamics of both the ligand and the receptor upon binding. mdpi.com These simulations can show how the ligand adapts its conformation to fit the binding pocket and how the protein may undergo conformational changes to accommodate the ligand. These dynamic interactions are often critical for the biological activity of the compound. For instance, studies on indazole derivatives have used MD simulations to confirm the stability of the ligand-protein complex, showing robust binding within the target's active site. worldscientific.com

Binding Free Energy Calculations (e.g., MM/GBSA)

Estimating the binding affinity between a ligand and its receptor is a key goal of computational drug design. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to calculate the binding free energy of a ligand-receptor complex. nih.govpeng-lab.org This method combines the molecular mechanics energies with a continuum solvation model to provide an estimate of the binding free energy. nih.gov

The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the unbound ligand and receptor. The MM/GBSA calculation includes contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govnih.gov These calculations can be performed on snapshots taken from an MD simulation trajectory to provide an average binding free energy. researchgate.net For indazole derivatives, MM/GBSA calculations have been used to corroborate docking results and provide a more accurate prediction of their binding affinity to target proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of 2D- and 3D-QSAR Models for Indazole Derivatives

Both 2D- and 3D-QSAR models have been developed for various series of indazole derivatives to understand the structural requirements for their biological activities. nih.govresearchgate.net

2D-QSAR: These models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. researchgate.net For indazole derivatives, 2D-QSAR models have been generated using multiple linear regression (MLR) and have shown good predictive ability, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). longdom.orgresearchgate.net

3D-QSAR: These models consider the three-dimensional properties of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. These models produce contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorably or unfavorably correlated with biological activity. nih.gov For indazole derivatives, 3D-QSAR studies have provided a structural framework for designing new inhibitors by highlighting the importance of steric and electrostatic fields. nih.gov

Table 1: Statistical Parameters of 2D- and 3D-QSAR Models for Indazole Derivatives

| Model Type | Statistical Parameter | Reported Value | Reference |

| 2D-QSAR | Correlation Coefficient (r²) | 0.9512 | longdom.orgresearchgate.net |

| Internal Cross-Validation (q²) | 0.8998 | researchgate.net | |

| External Cross-Validation (pred_r²) | 0.8661 | researchgate.net | |

| 3D-QSAR | Internal Cross-Validation (q²) | 0.9132 | longdom.org |

This table presents a compilation of statistical data from various QSAR studies on indazole derivatives, illustrating the robustness and predictive power of the generated models.

Identification of Key Structural Attributes Influencing Biological Activity

QSAR models are instrumental in identifying the key structural features that govern the biological activity of a series of compounds. nih.govresearchgate.net

From 2D-QSAR studies on indazole derivatives, specific descriptors have been identified as major contributors to their biological activity. researchgate.net 3D-QSAR contour maps provide more intuitive insights. For example, a green contour in a steric map indicates a region where bulky substituents would enhance activity, while a yellow contour suggests that bulk is detrimental. Similarly, electrostatic maps with blue and red contours indicate regions where positive and negative charges, respectively, are favorable for activity. nih.gov

For indazole derivatives, QSAR studies have revealed that substitutions at specific positions on the indazole ring significantly influence their biological efficacy. longdom.org For instance, the presence of certain substituents can enhance anticancer potency. longdom.org Docking models have also shown that the 1H-indazole motif can form effective interactions with biological targets, highlighting it as a key pharmacophore. nih.gov The analysis of structure-activity relationships (SARs) has further suggested that substituent groups at various positions on the 1H-indazole scaffold play a crucial role in its inhibitory activity. nih.gov

In Silico Pharmacokinetic Prediction (ADME Profiling)

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. sci-hub.se In silico computational tools provide a rapid and cost-effective means to predict these pharmacokinetic properties before a compound is synthesized. nih.govglobalresearchonline.net These predictive models leverage vast datasets and sophisticated algorithms to forecast a molecule's behavior in the body. nih.gov

While specific experimental or computational ADME studies on this compound are not extensively documented in publicly available literature, this section outlines the standard computational methodologies that would be employed to predict its pharmacokinetic profile. The approaches described are based on established practices in computational chemistry and drug development. nih.gov

Metabolic stability is a crucial parameter that determines a drug's half-life and dosing regimen. It is typically assessed by measuring the rate at which the compound is broken down by metabolic enzymes, often in human liver microsomes (HLM). oup.com The primary output of these assays is intrinsic clearance (CLint), which can be used to predict in vivo clearance. Computational models are instrumental in forecasting these outcomes early in the discovery process. scite.ai

Methodologies for Prediction:

Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between a compound's structural or physicochemical properties and its metabolic stability. nih.gov For this compound, descriptors such as lipophilicity (LogP), molecular weight, and polar surface area would be calculated and used as inputs for established QSAR models to predict its stability.

Machine Learning (ML) and Data Mining: Modern approaches utilize machine learning algorithms like Random Forest or Support Vector Machines trained on large datasets of compounds with known metabolic stability data from sources like ChEMBL. oup.comnih.govgithub.com These models can identify complex patterns and predict whether a new compound, such as this compound, will be stable or unstable.

Site of Metabolism (SOM) Prediction: Identifying the specific atoms in a molecule most susceptible to metabolism is key to understanding its clearance pathways and designing more stable analogues. pensoft.net SOM prediction tools, such as MetaSite or knowledge-based systems like Meteor Nexus, analyze the structure of a compound to predict its likely points of metabolic attack by Cytochrome P450 (CYP450) enzymes. pensoft.netresearchgate.net For this compound, potential metabolic soft spots would include:

O-dealkylation of the ethoxymethyl group.

Aromatic hydroxylation on the indazole ring system.

N-dealkylation at the indazole nitrogen.

The predictions from these tools help guide chemical modifications to improve metabolic stability. pensoft.net

Illustrative Predicted Metabolic Stability Data:

The following table represents a hypothetical output from a typical in silico metabolic stability prediction tool for this compound.

| Predicted Parameter | Value | Interpretation |

| HLM Half-Life (t½) | 45 min | Moderately Stable |

| HLM Intrinsic Clearance | 30 µL/min/mg | Moderate Clearance |

| Primary Metabolizing CYP | CYP3A4 | Major metabolic pathway |

Illustrative Predicted Metabolic Pathways:

This table outlines the likely metabolic transformations this compound might undergo, as predicted by SOM software.

| Metabolic Reaction | Predicted Site | Plausible Resulting Metabolite |

| Aromatic Hydroxylation | C-3, C-4, C-5, or C-7 of the indazole ring | Hydroxy-1-(ethoxymethyl)-1H-indazol-6-amine |

| O-Dealkylation | Ethoxy group | 1-(Hydroxymethyl)-1H-indazol-6-amine |

| N-Oxidation | Amine group at C-6 | 1-(Ethoxymethyl)-1H-indazol-6-nitrosoamine |

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution and availability to reach its therapeutic target. nih.gov Only the unbound fraction of a drug is pharmacologically active. biorxiv.org Therefore, predicting plasma protein binding (PPB) is a vital component of ADME profiling.

Methodologies for Prediction:

QSAR Models: PPB is strongly correlated with lipophilicity. nih.gov QSAR models are widely used to predict the percentage of a drug that will be bound to plasma proteins, primarily using LogP or LogD at physiological pH (7.4) as a key descriptor. nih.govresearchgate.net The indazole core and ethoxymethyl side chain of the target compound would be analyzed to calculate these physicochemical properties.

Molecular Docking: This structure-based approach simulates the interaction between the compound and the binding sites of plasma proteins. nih.gov By docking the 3D structure of this compound into the known crystal structure of human serum albumin, it is possible to predict the binding mode and estimate the binding affinity (ΔG), which correlates with the PPB level. scielo.org.mx

Machine Learning Models: Advanced ML models, trained on extensive datasets of experimentally determined PPB values, offer high predictive accuracy. biorxiv.org These models can capture nuanced relationships between a molecule's features and its binding propensity, providing a reliable estimate for novel compounds.

Illustrative Predicted Plasma Protein Binding Profile:

The interactive table below provides a hypothetical in silico prediction of the plasma protein binding characteristics for this compound.

| Predicted Parameter | Predicted Value | Influencing Factors |

| Human Plasma Protein Binding (%) | 92.5% | High lipophilicity (LogP), aromatic ring system |

| Binding Affinity to HSA (logKa) | 4.8 | Hydrophobic and potential hydrogen bond interactions |

| Primary Binding Protein | Human Serum Albumin (HSA) | High concentration and promiscuous binding sites of HSA |

| Calculated LogP | 3.1 | Key descriptor for lipophilicity |

| Calculated LogD at pH 7.4 | 3.0 | Lipophilicity at physiological pH |

In Vitro Biological Evaluation Approaches for 1 Ethoxymethyl 1h Indazol 6 Amine

Cell-Based Bioassays for Biological Activities

Cell-based assays are fundamental in preclinical research to determine the biological response of cells to a compound. These assays provide insights into the compound's potential efficacy and its mechanism of action at the cellular level.

The antiproliferative activity of indazole derivatives is a key area of investigation. Researchers utilize various human cancer cell lines to evaluate the cytotoxic effects of these compounds. A common method for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.gov This assay measures the metabolic activity of cells, which is indicative of cell viability. A decrease in metabolic activity in the presence of the compound suggests a reduction in cell proliferation or an increase in cell death.

For instance, a series of 1H-indazole-3-amine derivatives were tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One particular derivative, compound 6o, demonstrated a significant inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Notably, this compound showed greater selectivity for cancer cells over normal human embryonic kidney cells (HEK-293), which had a much higher IC50 of 33.2 µM. nih.gov

Similarly, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), a derivative of 1H-indazol-6-amine, exhibited considerable cytotoxicity against HCT116 colorectal cancer cells with an IC50 of 14.3 μM, while showing minimal toxicity to normal lung fibroblast cells (IC50 > 100 μM). The selectivity of these compounds for cancer cells over normal cells is a crucial factor in their potential as anticancer agents.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | HEK-293 (Human Embryonic Kidney) | 33.2 |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 | Normal Lung Fibroblast | >100 |

Understanding the cellular mechanism of action is crucial for the development of targeted cancer therapies. For indazole derivatives, this involves investigating their ability to induce apoptosis (programmed cell death), perturb the cell cycle, and affect cell migration and invasion.

Apoptosis Induction: Apoptosis is a key process that, when dysregulated, can lead to cancer. The ability of a compound to induce apoptosis in cancer cells is a desirable characteristic. The Annexin V-FITC/PI apoptosis detection assay is a common method used to quantify apoptosis. For example, compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov After 48 hours of treatment, the total apoptosis rates increased with higher concentrations of the compound. nih.gov Western blot analysis further revealed that compound 6o up-regulated the expression of the pro-apoptotic protein p53 and down-regulated the anti-apoptotic protein MDM2, thereby promoting apoptosis. nih.gov

Cell Cycle Perturbation: The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle. The effect of a compound on the cell cycle can be analyzed using flow cytometry after staining the cells with a fluorescent dye like propidium (B1200493) iodide (PI). Studies have shown that some indazole derivatives can cause cell cycle arrest at specific phases, preventing the cancer cells from proliferating. nih.gov

Effects on Migration/Invasion: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing assay is a method used to study cell migration. In this assay, a "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is observed over time. One study found that a derivative of 1,3-dimethyl-6-amino-1H-indazole, compound 7, suppressed the mobility of hypopharyngeal carcinoma (FaDu) cells in a wound healing assay. nih.gov This was accompanied by a reduced expression of matrix metalloproteinase MMP9, an enzyme involved in the degradation of the extracellular matrix, which is essential for cell invasion. nih.gov

Enzyme-Targeted Inhibition Assays

Enzyme-targeted assays are used to determine if a compound can inhibit the activity of specific enzymes that are known to be involved in cancer progression or other diseases.

Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Therefore, they are important targets for cancer therapy. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which can interact with the hinge region of tyrosine kinases. nih.gov

Derivatives of 1-(Ethoxymethyl)-1H-indazol-6-amine are evaluated for their ability to inhibit a panel of kinases, including:

TTK (Mps1): A key regulator of the spindle assembly checkpoint.

EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers.

FGFR1 (Fibroblast Growth Factor Receptor 1): Involved in cell proliferation, differentiation, and migration.

PDK1 (Phosphoinositide-dependent kinase 1): A central kinase in the PI3K signaling pathway.

The inhibitory activity is typically measured as the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Beyond kinases, indazole derivatives are also investigated for their effects on other enzymes implicated in disease.

COX-2 (Cyclooxygenase-2): An enzyme that plays a role in inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of COX inhibitors. nih.gov

IDO1 (Indoleamine 2,3-dioxygenase): A heme-containing enzyme that is a key target for cancer immunotherapy due to its role in tryptophan metabolism and immune suppression. nih.gov Novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors. nih.gov Compound 7, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress IDO1 expression in a concentration-dependent manner in FaDu cells. nih.gov

DNA Gyrase B: An essential bacterial enzyme involved in DNA replication, making it a target for antibacterial agents.

ACE (Angiotensin-Converting Enzyme): A key enzyme in the renin-angiotensin system, which regulates blood pressure.

PON1 (Paraoxonase 1): An enzyme with antioxidant properties that is involved in organophosphate metabolism.

Antimicrobial Evaluation Methodologies

The antimicrobial potential of indazole derivatives is also an area of active research. The evaluation typically involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant bacterial and fungal strains. mdpi.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A study evaluating a series of indazole and pyrazoline derivatives found that several compounds exhibited significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus. mdpi.com Time-kill experiments can also be performed to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). mdpi.com For example, one lead compound was found to have a bacteriostatic effect on Staphylococcus aureus MDR strains. mdpi.com

The antimicrobial evaluation is often conducted using broth microdilution methods according to established guidelines. The compounds are tested against a variety of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains. researchgate.netresearchgate.net

In Vitro Antibacterial Spectrum Determination

The assessment of a compound's antibacterial properties typically begins with in vitro screening to determine its spectrum of activity against a panel of pathogenic bacteria. Common methodologies involve broth microdilution or agar (B569324) disk diffusion assays. In these tests, standardized concentrations of the compound are incubated with bacterial cultures, such as Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). mdpi.com The primary endpoints measured are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. mdpi.com While the indazole nucleus is a component of various biologically active molecules, specific data regarding the antibacterial spectrum of this compound is not extensively documented in the available research.

In Vitro Antifungal Efficacy Assessment

Similar to antibacterial screening, the in vitro antifungal efficacy of a novel compound is evaluated against a range of clinically relevant fungal and yeast species. Pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are commonly used. mdpi.comnih.gov Antifungal susceptibility testing is performed using established protocols to determine the MIC of the compound. These assays measure the ability of the compound to inhibit fungal growth, providing a preliminary indication of its potential as an antifungal agent. nih.gov Research into the antifungal properties of various heterocyclic compounds is ongoing, but specific studies detailing the antifungal activity of this compound are not present in the reviewed literature.

Antiparasitic Activity Screening (e.g., against Leishmania, Giardia)

The indazole scaffold has shown promise in the development of antiparasitic agents. nih.gov In vitro screening for antiparasitic activity involves incubating the test compound with cultured protozoan parasites to assess its inhibitory or lethal effects. For antileishmanial activity, compounds are tested against both the promastigote (insect stage) and amastigote (mammalian stage) forms of various Leishmania species, such as L. infantum, L. major, and L. tropica. nih.gov

Research on 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their biological potency against Leishmania. nih.gov In one study, several derivatives exhibited moderate to strong activity, particularly against L. infantum. nih.gov The inhibitory efficacy was found to be dependent on the specific chemical substitutions on the indazole ring, highlighting the scaffold's potential for developing new antileishmanial drugs. nih.gov

| Compound | IC₅₀ (µg/mL) against L. infantum |

|---|---|

| Derivative 4 | 10.3 |

| Derivative 5 | 12.5 |

| Derivative 7 | 15.2 |

| Derivative 10 | 20.3 |

| Derivative 11 | 8.5 |

| Derivative 12 | 18.9 |

| Derivative 13 | 6.8 |

| Glucantime (Reference) | >50 |

In Vitro Antioxidant Activity Assessment

The capacity of a compound to act as an antioxidant is a significant area of investigation, as oxidative stress is implicated in numerous disease states.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of a compound is frequently evaluated using radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods. nih.govnih.govmdpi.com

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. nih.gov When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to a colorless or pale yellow hydrazine (B178648) derivative. nih.gov The change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging activity of the compound. nih.gov

ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. nih.gov The resulting blue-green radical solution is then treated with the antioxidant compound. The antioxidant neutralizes the radical, causing a loss of color that is measured spectrophotometrically at a specific wavelength. nih.gov

Studies on related indazole derivatives have confirmed their potential for antioxidant activity. For instance, in an in vitro study, 6-nitroindazole (B21905) demonstrated the ability to inhibit DPPH free radical generation in a concentration-dependent manner. nih.gov

Receptor Binding and Functional Assays

Determining a compound's interaction with specific biological targets, such as receptors, is crucial for understanding its mechanism of action.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT2A, 5-HT3) Profiling

The serotonin (5-hydroxytryptamine, 5-HT) system, with its numerous receptor subtypes, is a key target for therapeutic agents, particularly for neurological disorders. nih.gov The indazole core has been identified as a valuable scaffold for ligands targeting these receptors. nih.gov

In vitro receptor binding assays are used to determine the affinity of a compound for specific receptor subtypes. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand. The test compound's ability to displace the radioligand is measured, and the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) is calculated. Functional assays, on the other hand, measure the cellular response following receptor activation or inhibition by the compound, determining whether it acts as an agonist or antagonist and its potency (EC₅₀) and efficacy (Emax). nih.gov

While specific data for this compound is not available, research on a related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, identified it as a potent 5-HT₂ receptor agonist with high selectivity. nih.gov This finding underscores the potential of the 1H-indazole scaffold to interact significantly with serotonin receptors.

| Compound | Receptor Target | Activity (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT₂ Receptor | 42.7 nM | 89% |

Structure Activity Relationship Sar Studies of 1 Ethoxymethyl 1h Indazol 6 Amine Derivatives

Systematic Structural Modifications of the 1-(Ethoxymethyl)-1H-indazol-6-amine Scaffold

The synthetic versatility of the indazole ring system allows for extensive structural modifications to explore the chemical space around the this compound scaffold. nih.gov These modifications are typically carried out to enhance potency, selectivity, and pharmacokinetic properties. General synthetic strategies often begin with a pre-functionalized indazole core, such as 6-nitroindazole (B21905), which can then be elaborated. nih.gov

Systematic modifications can be broadly categorized as:

Modification of the indazole ring: This involves the introduction of various substituents at positions C3, C4, C5, and C7 of the bicyclic system.

Variation of the N1-substituent: The ethoxymethyl group at the N1 position can be altered in terms of its length, branching, and the nature of the heteroatom.

Derivatization of the 6-amino group: The amine functionality can be acylated, alkylated, or incorporated into larger cyclic structures to probe its role in target binding.

A general synthetic approach to create a library of derivatives often involves the N-alkylation of a suitable 6-aminoindazole precursor. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and can be influenced by the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) often favors N1-alkylation. beilstein-journals.org

Influence of Substituents at Varying Positions on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the indazole scaffold.

Substitutions on the benzene (B151609) portion of the indazole ring have a profound impact on the biological profile of the compounds.

C5-Position: Aromatic ring substitutions at the C5 position have been a focus of medicinal chemistry efforts to discover highly active and selective inhibitors. nih.govsemanticscholar.org The introduction of different substituted aromatic groups via cross-coupling reactions, such as the Suzuki coupling, allows for the exploration of interactions with the target protein. nih.gov For example, in a series of 1H-indazole-3-amine derivatives, substituents at the C5 position significantly influenced antitumor activity against various cancer cell lines. nih.gov

C6-Position: The 6-amino group is a key feature of the parent scaffold. Modifications at this position are critical for activity. In a study of 6-substituted aminoindazole derivatives, the introduction of a benzyl (B1604629) group on the 6-amino moiety, particularly a 4-fluorobenzyl group, resulted in potent anti-proliferative activity in human colorectal cancer cells. nih.gov

The following table summarizes the observed impact of substitutions on the indazole ring on biological activity based on studies of related indazole derivatives.

| Position | Substituent Type | Effect on Biological Activity |

| C5 | Aromatic rings (e.g., substituted phenyl) | Can significantly enhance potency and selectivity. nih.govsemanticscholar.org |

| Halogens (e.g., fluoro) | Often leads to improved activity. nih.gov | |

| C6 | Substituted benzyl on amino group | Potent anti-proliferative activity observed. nih.gov |

| Acyl groups on amino group | Can modulate activity and physicochemical properties. | |

| C7 | Electron-withdrawing groups (e.g., NO2, CO2Me) | Can alter N-alkylation regioselectivity and impact activity. beilstein-journals.org |

The substituent at the N1 position of the indazole ring plays a crucial role in determining the biological activity, likely by influencing the orientation of the molecule within the target's binding site and affecting its physicochemical properties. nih.gov Direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2-substituted products, with the N1-isomer often being the thermodynamically more stable and desired product for certain biological targets. nih.govbeilstein-journals.org

Correlation between Physicochemical Descriptors and Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the physicochemical properties of this compound derivatives and their biological efficacy. researchgate.netaboutscience.eu These studies aim to build mathematical models that relate variations in molecular descriptors to changes in biological activity. aboutscience.eu

Key physicochemical descriptors that often correlate with the biological efficacy of indazole derivatives include:

Lipophilicity (logP): This parameter influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. An optimal range of lipophilicity is often required for good oral bioavailability and cell membrane permeability.

Electronic Properties: Descriptors such as Hammett constants (σ) and pKa can quantify the electron-donating or electron-withdrawing nature of substituents, which can affect binding interactions, particularly hydrogen bonding and p-p stacking.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of substituents. These are crucial for understanding how a molecule fits into a binding pocket.

3D-QSAR studies on indazole derivatives have highlighted the importance of steric and electrostatic fields in determining inhibitory potency. nih.govtandfonline.com For instance, contour maps generated from these studies can indicate regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potentials enhance activity. nih.gov

The following table presents a hypothetical correlation based on general QSAR principles observed for related heterocyclic compounds.

| Physicochemical Descriptor | General Correlation with Biological Efficacy |

| Lipophilicity (logP) | A parabolic relationship is often observed, with an optimal logP value for maximum activity. |

| Molecular Weight (MW) | Lower molecular weight is generally preferred for better drug-like properties. |

| Hydrogen Bond Donors/Acceptors | The number and placement of these groups are critical for specific target interactions. |

| Polar Surface Area (PSA) | Influences membrane permeability and is often inversely correlated with CNS penetration. |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound derivatives outlines the essential three-dimensional arrangement of functional groups required for biological activity. Based on SAR data from related indazole-based inhibitors, several key pharmacophoric features can be proposed. nih.govnih.gov

For many kinase inhibitors, the indazole scaffold itself serves as a crucial hinge-binding motif, with the N1-H or a substituent at N1 and the N2 atom forming hydrogen bonds with the protein backbone in the hinge region of the ATP-binding site. nih.govsemanticscholar.org

Key pharmacophoric features for this compound derivatives likely include:

A hydrogen bond acceptor: The N2 atom of the indazole ring is a common hydrogen bond acceptor. nih.gov

A hydrogen bond donor: The 6-amino group can act as a hydrogen bond donor.

An aromatic/hydrophobic region: The bicyclic indazole ring provides a large hydrophobic surface for van der Waals and p-p interactions.

A flexible hydrophobic moiety: The N1-ethoxymethyl group can occupy a hydrophobic pocket and its flexibility allows for optimal fitting.

Additional interaction points: Substituents on the indazole ring can provide further hydrogen bond donors/acceptors or hydrophobic interactions to enhance affinity and selectivity.

Pharmacophore models derived from 3D-QSAR and molecular docking studies on indazole derivatives often reveal a common set of features, such as one or more hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, that are essential for potent inhibition of specific targets like HIF-1α or FGFR kinases. nih.govtandfonline.comnih.gov The precise arrangement and nature of these features dictate the binding affinity and selectivity of the compounds.

Future Directions and Advanced Research Perspectives

Further Structural Optimization for Enhanced Potency and Selectivity

While comprehensive structure-activity relationship (SAR) studies specifically for 1-(Ethoxymethyl)-1H-indazol-6-amine are not yet extensively documented in publicly available literature, the broader family of indazole derivatives has been the subject of intensive optimization efforts for various biological targets. nih.govnih.gov Future research will likely focus on systematic structural modifications to enhance the potency and selectivity of this compound.

Key strategies for structural optimization may include:

Modification of the N1-substituent: The ethoxymethyl group at the N1 position of the indazole ring is a prime candidate for modification. Exploration of a variety of alkoxymethyl groups with varying chain lengths, branching, and the introduction of cyclic ethers could significantly influence the compound's binding affinity and pharmacokinetic properties.

Derivatization of the 6-amino group: The amine functionality at the C6 position offers a versatile handle for the introduction of a wide array of substituents. The synthesis of a library of amides, sulfonamides, and ureas by reacting the 6-amino group with different acyl chlorides, sulfonyl chlorides, and isocyanates, respectively, could lead to the discovery of derivatives with improved biological activity. Such modifications have proven effective in optimizing other indazole-based compounds. nih.gov

Substitution on the benzene (B151609) ring: Introduction of various substituents, such as halogens, alkyl, and alkoxy groups, at other available positions on the benzene portion of the indazole ring could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

The following table provides examples of structural modifications on the indazole scaffold and their reported effects on biological activity, illustrating the potential for optimization of this compound.

| Indazole Derivative Class | Structural Modification | Impact on Biological Activity |

| 3-Carboxamido-2H-indazole-6-arylamides | Variation of the 6-arylamide moiety | Displayed potent and selective inhibition of CRAF kinase. nih.gov |

| 6-Substituted aminoindazoles | N-aromatic substitution at the 6-amino position | Resulted in compounds with potent anti-proliferative activity in cancer cell lines. nih.gov |

| 3-Aminoindazole derivatives | Introduction of different substituents on the amino group | Led to the identification of potent inhibitors of anaplastic lymphoma kinase (ALK). nih.gov |

Integration of Advanced Computational Techniques for Rational Design

The rational design of novel analogs of this compound can be significantly accelerated through the integration of advanced computational techniques. researchgate.net These methods provide valuable insights into the molecular interactions between the compound and its biological targets, guiding the synthesis of derivatives with improved properties.

Key computational approaches that can be employed include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its virtual derivatives within the active site of a target protein, such as a kinase. researchgate.net The insights gained from docking studies can help prioritize the synthesis of compounds that are most likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the ligand and its target protein over time, offering a more realistic representation of the binding event and the stability of the complex.

In Silico ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed compounds. marmara.edu.trnih.govmdpi.comfrontiersin.orgnih.gov This allows for the early identification of molecules with potentially unfavorable pharmacokinetic or toxicity profiles, saving time and resources. marmara.edu.trnih.govmdpi.comfrontiersin.orgnih.gov

The table below summarizes the application of various computational techniques in the rational design of this compound derivatives.

| Computational Technique | Application in Rational Design |

| Molecular Docking | Predicts binding poses and affinities of analogs to target proteins. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assesses the stability of the ligand-protein complex over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models to predict the biological activity of new analogs based on their physicochemical properties. |

| In Silico ADME/Tox Prediction | Estimates pharmacokinetic and toxicity profiles of virtual compounds. marmara.edu.trnih.govmdpi.comfrontiersin.orgnih.gov |

Exploration of Novel Analytical Methods for Characterization

The unambiguous characterization of this compound and its future, more complex derivatives will necessitate the use of a suite of advanced analytical techniques.

Essential analytical methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) 1H and 13C NMR are fundamental for the initial structural confirmation. ipb.ptsemanticscholar.orgresearchgate.netnih.gov For more complex analogs, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for the definitive assignment of all proton and carbon signals. ipb.ptsemanticscholar.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of the synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent molecule, providing further structural confirmation. nih.govclockss.orgnih.govmiamioh.edu

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

The following table outlines the key analytical methods and the specific information they provide for the characterization of this compound and its derivatives.

| Analytical Method | Information Provided |

| 1D NMR (1H, 13C) | Information on the chemical environment of protons and carbons in the molecule. ipb.ptsemanticscholar.orgresearchgate.netnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of proton-proton and proton-carbon correlations for unambiguous structural assignment. ipb.ptsemanticscholar.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of the elemental formula. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural information based on the fragmentation patterns of the molecule. nih.govclockss.orgnih.govmiamioh.edu |

| X-ray Crystallography | Definitive three-dimensional structure of the molecule in the solid state. |

Development of Specialized Bioassays for Specific Biological Pathways

To elucidate the biological activity and mechanism of action of this compound and its analogs, the development and implementation of specialized bioassays are paramount. The choice of assays will be guided by the therapeutic area of interest.

Potential bioassays for future studies include:

Biochemical Assays: If the intended targets are enzymes, such as protein kinases, biochemical assays using purified enzymes can be employed to determine the inhibitory potency (e.g., IC50 values) of the compounds. nih.govnih.gov

Cell-Based Assays: A variety of cell-based assays can be developed to assess the effects of the compounds on specific cellular processes. For instance, if the compounds are being investigated as anticancer agents, assays to measure cell proliferation (e.g., MTT or SRB assays), apoptosis (e.g., caspase activity assays, Annexin V staining), and cell cycle progression (e.g., flow cytometry) would be relevant. nih.gov

High-Throughput Screening (HTS): For the rapid evaluation of a large library of derivatives, HTS platforms can be utilized. nih.govresearchgate.netmdpi.comdovepress.com These can be target-based screens (e.g., measuring the inhibition of a specific enzyme) or phenotypic screens (e.g., identifying compounds that induce a desired cellular phenotype). nih.govresearchgate.netmdpi.comdovepress.com

Pathway-Specific Reporter Assays: To determine if the compounds modulate the activity of a specific signaling pathway, cell lines engineered with reporter genes (e.g., luciferase or beta-lactamase) under the control of a pathway-responsive promoter can be used.

The table below details various types of bioassays and their specific applications in the biological evaluation of this compound and its derivatives.

| Type of Bioassay | Purpose | Example Techniques |

| Biochemical Assays | Determine direct interaction with and modulation of a purified molecular target. | Kinase inhibition assays, enzyme activity assays. nih.govnih.gov |

| Cell Proliferation Assays | Measure the effect on cancer cell growth. | MTT assay, SRB assay. nih.gov |

| Apoptosis Assays | Determine if the compound induces programmed cell death. | Caspase-Glo assay, Annexin V/PI staining. nih.gov |

| Cell Cycle Analysis | Investigate the effect on cell cycle progression. | Propidium (B1200493) iodide staining followed by flow cytometry. nih.gov |

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity. | Fluorescence-based assays, luminescence-based assays. nih.govresearchgate.netmdpi.comdovepress.com |

Q & A

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >300°C for stable crystalline forms) .

- Stability studies : Store compounds at 2–8°C in amber vials to prevent photodegradation .

How can computational models predict the pharmacological potential of novel indazole analogs?

Q. Advanced

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .

- Molecular docking : Simulate interactions with targets like 5-HT2 receptors or Topoisomerase II using PDB structures (e.g., 3AQB for serotonin receptors) .

- ADMET prediction : SwissADME or pkCSM tools forecast bioavailability and toxicity .

What in vivo models are suitable for evaluating indazole-based therapeutics?

Q. Advanced

- Murine periodontitis models : Assess bone loss inhibition via µCT imaging after oral administration (e.g., 10 mg/kg OCLI-023) .

- Pharmacokinetics : Measure plasma half-life using LC-MS/MS (e.g., t1/2 = 4.2 hr for 1H-indazol-6-amine derivatives) .

How do structural modifications impact solubility and formulation?

Q. Advanced